molecular formula C24H31N3O2 B2620465 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-90-8

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2620465
CAS RN: 921925-90-8
M. Wt: 393.531
InChI Key: NBCWDSVAHGXZNW-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as MIBE, is a synthetic compound that has been studied for its potential as a therapeutic agent. MIBE has been found to have a unique mechanism of action that makes it an interesting candidate for further research.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound . Without specific information on “this compound”, it’s difficult to provide a detailed outline of its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “this compound”, it’s difficult to describe the specific effects of its action.

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors . .

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide in lab experiments is its unique mechanism of action, which makes it an interesting candidate for further research. However, one limitation is that the exact synthesis method may vary depending on the specific laboratory and resources available.

Future Directions

There are several potential future directions for research on 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could explore the specific biochemical and physiological effects of this compound and its potential applications in other areas of research.

Synthesis Methods

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide can be synthesized through a multi-step process that involves the coupling of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and resources available.

Scientific Research Applications

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. Some of the areas of research that have been explored include cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-26-15-12-19-16-18(10-11-21(19)26)22(27-13-6-3-7-14-27)17-25-24(28)20-8-4-5-9-23(20)29-2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCWDSVAHGXZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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